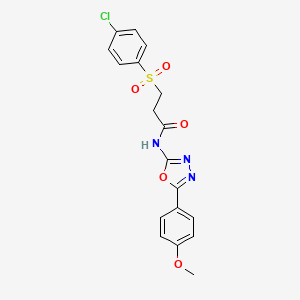

3-((4-chlorophenyl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide

Description

3-((4-Chlorophenyl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-methoxyphenyl group at position 5 and a propanamide moiety linked via a sulfonyl group to a 4-chlorophenyl ring. This compound belongs to a broader class of N-substituted derivatives synthesized for therapeutic evaluation, particularly in neurodegenerative disorders like Alzheimer’s disease (AD) . Its synthesis typically involves multi-step protocols, including cyclization of hydrazides, nucleophilic substitution, and coupling reactions under controlled pH and reflux conditions . The structural complexity of this compound is designed to enhance interactions with biological targets, such as acetylcholinesterase (AChE), while modulating toxicity profiles .

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O5S/c1-26-14-6-2-12(3-7-14)17-21-22-18(27-17)20-16(23)10-11-28(24,25)15-8-4-13(19)5-9-15/h2-9H,10-11H2,1H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOJKUJELVJEST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((4-chlorophenyl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is , with a molecular weight of approximately 397.88 g/mol. The structure features a sulfonamide group linked to an oxadiazole moiety, which is known for its diverse biological activities.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes involved in cell signaling pathways, particularly those related to cancer cell proliferation.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cellular models.

- Anti-inflammatory Effects : The presence of the chlorophenyl and methoxyphenyl groups may contribute to anti-inflammatory activities by modulating cytokine production.

Biological Activity Overview

Several studies have assessed the biological activity of similar compounds within the same class. Below is a summary table highlighting key findings from various research efforts:

Case Studies

- Anticancer Activity : In a study evaluating the effects of oxadiazole derivatives on prostate cancer cells (PC3), it was found that compounds bearing similar functional groups significantly inhibited cell growth through apoptosis induction. The mechanism was linked to the modulation of SRE.L activity in Gα12-stimulated pathways .

- Antioxidant Properties : A comparative analysis of various sulfonamide-containing compounds revealed that those with methoxy substitutions exhibited enhanced radical scavenging activity. This suggests potential applications in oxidative stress-related diseases .

- Anti-inflammatory Effects : In vivo studies demonstrated that compounds with similar structural motifs effectively reduced inflammation in murine models by decreasing pro-inflammatory cytokines such as TNF-α and IL-6 .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Oxadiazole Derivatives

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl sulfonyl group in the target compound enhances electrophilicity compared to 4-methoxyphenyl derivatives (e.g., 8j), which may improve enzyme-binding affinity .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- Melting Points : Derivatives with bulky substituents (e.g., 7m) exhibit lower melting points (64–66°C) due to reduced crystallinity, whereas polar groups like NH₂ (8g) increase melting points (142–143°C) .

- Spectral Data : The sulfonyl S=O stretch in IR (~1170–1350 cm⁻¹) is consistent across analogs, confirming structural integrity .

Key Observations :

- Analog Comparisons : Piperidinyl-sulfonyl derivatives (e.g., 7a–q) show potent AChE inhibition (IC₅₀ ~0.5–5 μM), comparable to the reference drug eserine (IC₅₀ = 0.04 μM) .

- Diverse Therapeutic Applications : While the target compound focuses on AD, analogs like compound 46 exhibit anticonvulsant activity, highlighting the scaffold’s versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.